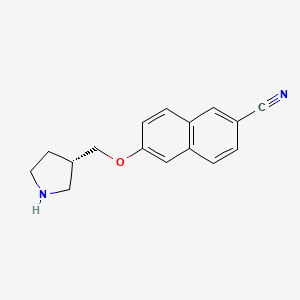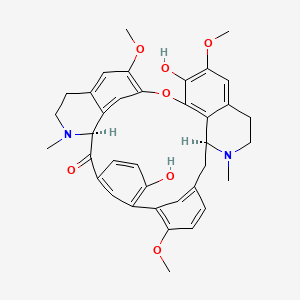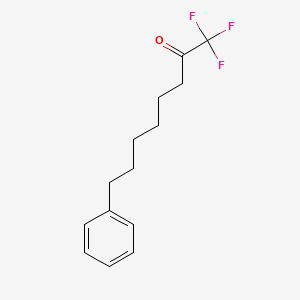![molecular formula C11H21NO3 B10838795 Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester](/img/structure/B10838795.png)
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its chiral properties, making it valuable in the synthesis of enantiomerically pure substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent. One common method includes the use of dimethyl sulfoxide (DMSO) or supercritical carbon dioxide as the solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves biocatalysis. Biocatalytic systems, including whole-cell and isolated enzyme systems, are employed to produce complex molecules with high regio-, chemo-, and enantio-selectivity . This method is preferred due to its environmental benefits and the ability to conduct reactions under mild conditions, reducing the risk of racemization and other side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and other derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and amines.
Substitution: Nucleophilic substitution reactions are common, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Various nucleophiles, such as amines and alcohols, are used in substitution reactions.
Major Products
The major products formed from these reactions include carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating the formation of chiral intermediates. These intermediates are then used in the synthesis of pharmaceuticals and other biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, [(1S)-1-formyl-4-pentenyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester is unique due to its specific chiral properties, which make it highly valuable in the synthesis of enantiomerically pure substances. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in organic synthesis and pharmaceutical applications.
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1 |
Clave InChI |
OBMGXPJNZKYOQY-VIFPVBQESA-N |
SMILES isomérico |
CCCC[C@@H](C=O)NC(=O)OC(C)(C)C |
SMILES canónico |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)









![(S)-N2-{4-[(4-chlorobenzyl)oxy]benzyl}serinamide](/img/structure/B10838782.png)


